N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide
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Overview
Description
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction involving benzyl chloride and the piperazine ring.
Coupling with Phenyl and Chlorophenoxy Groups: The final step involves coupling the piperazine derivative with 2-(3-chlorophenoxy)propanamide through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, leading to a cascade of intracellular signaling events.
Inhibition of Enzymes: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: It may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O3/c1-20(34-23-11-7-10-22(28)18-23)26(32)29-25-13-6-5-12-24(25)27(33)31-16-14-30(15-17-31)19-21-8-3-2-4-9-21/h2-13,18,20H,14-17,19H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQPTQSMCMPZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)OC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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